molecular formula C15H21NO2 B11090452 N-(2-Acetyl-5-tert-butylphenyl)propanamide

N-(2-Acetyl-5-tert-butylphenyl)propanamide

Cat. No.: B11090452
M. Wt: 247.33 g/mol
InChI Key: XISAPBZGVIHRHA-UHFFFAOYSA-N
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Description

    N-(2-Acetyl-5-tert-butylphenyl)propanamide: is an organic compound with the chemical formula . It is the amide derivative of propanoic acid.

  • The compound features an acetyl group (CH3C=O) attached to the nitrogen atom of the propanamide backbone.
  • Its IUPAC name reflects the acetyl substitution at the 2-position of a tert-butylphenyl ring.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, one approach involves acetylating 2-amino-5-tert-butylbenzoic acid.

      Reaction Conditions: The acetylation reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. The reaction occurs under mild conditions.

      Industrial Production: Information on large-scale industrial production methods is limited, suggesting that this compound may be synthesized on a smaller scale for research purposes.

  • Chemical Reactions Analysis

      Reactivity: N-(2-Acetyl-5-tert-butylphenyl)propanamide can participate in various organic reactions.

      Common Reagents and Conditions:

      Major Products: The primary product of acetylation is the target compound itself.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its acetyl group.

      Biology: May serve as a probe or ligand in biological studies.

      Medicine: Limited information exists, but it could be explored for potential pharmacological applications.

      Industry: Its industrial applications remain to be fully explored.

  • Mechanism of Action

    • The specific mechanism of action for N-(2-Acetyl-5-tert-butylphenyl)propanamide is not well-documented.
    • Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are scarce, related compounds include other acetylated aromatic amides.

      Uniqueness: The tert-butylphenyl group and acetyl substitution confer uniqueness to this compound.

    Properties

    Molecular Formula

    C15H21NO2

    Molecular Weight

    247.33 g/mol

    IUPAC Name

    N-(2-acetyl-5-tert-butylphenyl)propanamide

    InChI

    InChI=1S/C15H21NO2/c1-6-14(18)16-13-9-11(15(3,4)5)7-8-12(13)10(2)17/h7-9H,6H2,1-5H3,(H,16,18)

    InChI Key

    XISAPBZGVIHRHA-UHFFFAOYSA-N

    Canonical SMILES

    CCC(=O)NC1=C(C=CC(=C1)C(C)(C)C)C(=O)C

    Origin of Product

    United States

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